![molecular formula C19H16O3S B5699201 2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone](/img/structure/B5699201.png)
2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone, also known as MESNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a water-soluble compound that is used as a protective agent against the toxic effects of chemotherapy drugs.
Wirkmechanismus
The mechanism of action of 2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone involves the detoxification of the metabolites of chemotherapy drugs. These metabolites can cause damage to the bladder and kidneys by forming toxic compounds such as acrolein and chloroacetaldehyde. This compound works by binding to these metabolites and forming stable, non-toxic compounds that can be excreted from the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause damage to cells and tissues. This compound also has anti-inflammatory properties and can reduce the production of cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone has several advantages for use in lab experiments. It is a water-soluble compound that can be easily administered to cells and tissues. It is also stable under a wide range of conditions, making it suitable for use in a variety of experiments. However, this compound has some limitations. It can interfere with the activity of some enzymes, which can affect the results of experiments. It can also be toxic to some cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone. One area of interest is the development of new formulations of this compound that can improve its efficacy and reduce its toxicity. Another area of interest is the study of the potential applications of this compound in the treatment of other diseases such as rheumatoid arthritis and sickle cell anemia. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of this important compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is used as a protective agent against the toxic effects of chemotherapy drugs and has potential applications in the treatment of other diseases. The synthesis of this compound is well-established, and the compound is commercially available. Future research on this compound could lead to the development of new formulations and applications of this important compound.
Synthesemethoden
2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone is synthesized from 2-chloroethyl ethyl sulfide and p-toluenesulfonyl chloride. The reaction takes place in the presence of a base such as sodium hydroxide, and the product is obtained in high yield. The synthesis of this compound is well-established, and the compound is commercially available.
Wissenschaftliche Forschungsanwendungen
2-[(4-methylphenyl)sulfonyl]-1-(1-naphthyl)ethanone has been extensively studied for its potential therapeutic applications in cancer treatment. It is used as a protective agent against the toxic effects of chemotherapy drugs such as cyclophosphamide and ifosfamide. This compound works by detoxifying the metabolites of these drugs, which can cause damage to the bladder and kidneys. In addition to its use in cancer treatment, this compound has also been studied for its potential applications in the treatment of other diseases such as rheumatoid arthritis, cystic fibrosis, and sickle cell anemia.
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)sulfonyl-1-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3S/c1-14-9-11-16(12-10-14)23(21,22)13-19(20)18-8-4-6-15-5-2-3-7-17(15)18/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQNUSWIYCSTKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

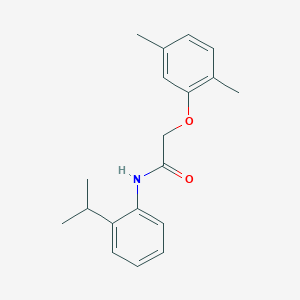
![isobutyl 4-[(3,4-dichlorobenzoyl)amino]benzoate](/img/structure/B5699132.png)

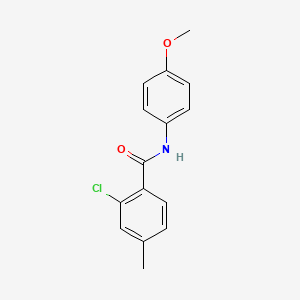
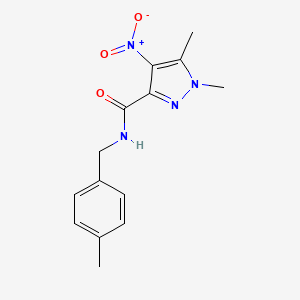
![N-{4-[(3-oxobutyl)sulfonyl]phenyl}acetamide](/img/structure/B5699154.png)
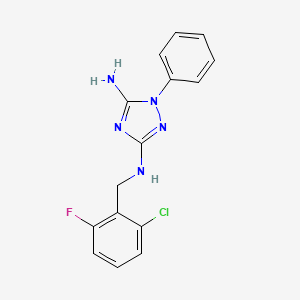

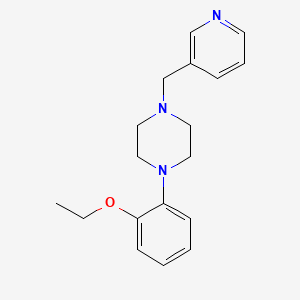


![6-chloro-N'-cyclohexylidene-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5699197.png)
![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)